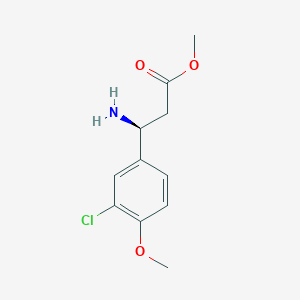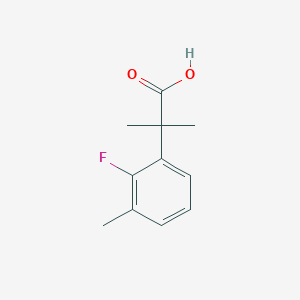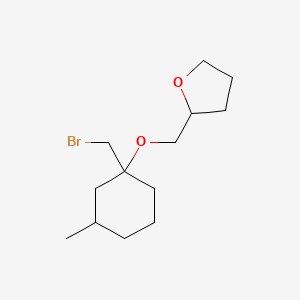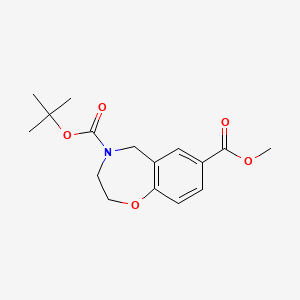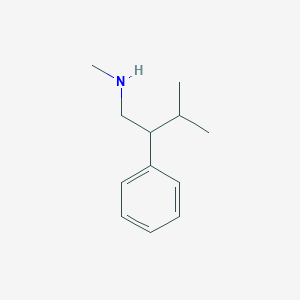
N,3-dimethyl-2-phenylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-2-phenylbutan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a phenyl group (a benzene ring) attached to the second carbon of a butane chain, with additional methyl groups on the nitrogen and the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbutan-1-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-phenylbutan-1-amine with methyl iodide under basic conditions can yield the desired compound. Another method involves the reductive amination of 2-phenylbutanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalysts to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
N,3-dimethyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Simpler amines and hydrocarbons.
Substitution: Various substituted amines and sulfonamides.
Aplicaciones Científicas De Investigación
N,3-dimethyl-2-phenylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,3-dimethyl-2-phenylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with two methyl groups on the nitrogen.
2-phenylbutan-1-amine: Lacks the additional methyl groups on the nitrogen and third carbon.
N-methyl-2-phenylbutan-1-amine: Contains only one methyl group on the nitrogen.
Uniqueness
N,3-dimethyl-2-phenylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
84952-61-4 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N,3-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
Clave InChI |
QEUNJPGDAWPCTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CNC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


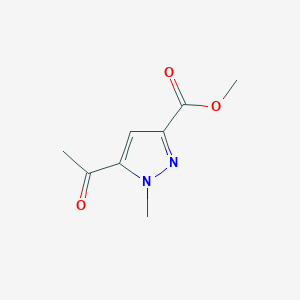
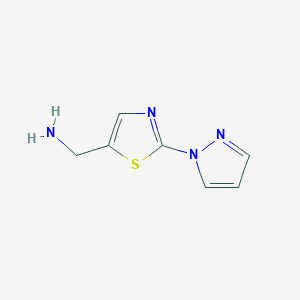
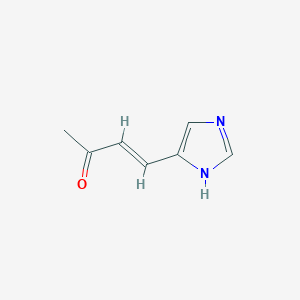

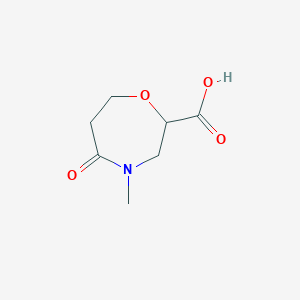

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
